molecular formula C13H11Cl2NO2S B2709961 Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate CAS No. 2126163-30-0

Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate

Cat. No. B2709961
CAS RN: 2126163-30-0
M. Wt: 316.2
InChI Key: UVUVDXVZSRYNBM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, also known as DMTC, is a synthetic compound that has attracted considerable attention in the scientific community due to its wide range of applications. DMTC belongs to the thiazole family of compounds and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate may also modulate the activity of neurotransmitters in the brain, which could explain its effectiveness in treating neurological disorders.
Biochemical and Physiological Effects:
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities, making it a versatile compound for research. However, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate also has some limitations. It can be toxic at high concentrations and may have off-target effects, making it important to use appropriate controls in experiments.

Future Directions

There are several future directions for research on Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate. One area of interest is the development of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the elucidation of the mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, which could lead to the development of more effective compounds. Finally, there is potential for the use of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate in agriculture, as it has been shown to have antimicrobial activity against plant pathogens.

Synthesis Methods

Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenyl isothiocyanate with ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction is usually carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate product can be purified by recrystallization or column chromatography.

Scientific Research Applications

Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been extensively studied for its biological and pharmacological properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to be effective in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVDXVZSRYNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

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